![molecular formula C13H12ClN3O2 B2721648 2-chloro-N-[(2-methoxypyridin-3-yl)methyl]pyridine-3-carboxamide CAS No. 1111472-40-2](/img/structure/B2721648.png)
2-chloro-N-[(2-methoxypyridin-3-yl)methyl]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-chloro-N-[(2-methoxypyridin-3-yl)methyl]pyridine-3-carboxamide” is a chemical compound with the molecular formula C13H12ClN3O2. It is a pharmaceutical raw material and also used in medicine .
Synthesis Analysis
The synthesis of pyridines and related compounds can be achieved through various methods such as the Bohlmann-Rahtz Pyridine Synthesis and the Hantzsch Dihydropyridine (Pyridine) Synthesis . Addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C can afford 2-substituted pyridines in good yields . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides can be obtained, enabling the synthesis of 2,6-disubstituted pyridines .Molecular Structure Analysis
The molecular structure of “2-chloro-N-[(2-methoxypyridin-3-yl)methyl]pyridine-3-carboxamide” is characterized by the presence of a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom .Chemical Reactions Analysis
Pyridine compounds can undergo various chemical reactions. For instance, they can participate in Suzuki-Miyaura cross-coupling reactions . They can also undergo oxidation mediated by sulphate radicals .Applications De Recherche Scientifique
Enantioselective Synthesis
One study focused on the enantioselective synthesis of 2,3-disubstituted piperidines using derivatives related to "2-chloro-N-[(2-methoxypyridin-3-yl)methyl]pyridine-3-carboxamide". This research demonstrates the compound's utility in synthesizing complex molecular structures, which could have implications in developing pharmaceuticals and other biologically active compounds (Calvez, Chiaroni, & Langlois, 1998).
Chemical Synthesis Optimization
Another study improved the synthesis of a closely related compound, "2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide", by investigating optimal reaction conditions. This research highlights the importance of understanding and optimizing chemical reactions for the efficient production of such compounds, which can be critical in industrial and research settings (Song, 2007).
Radioligand Development for Imaging
Research involving the synthesis of MK-1064, a compound structurally related to "2-chloro-N-[(2-methoxypyridin-3-yl)methyl]pyridine-3-carboxamide", was conducted for the development of a PET radioligand for imaging orexin-2 receptors. This application underscores the compound's relevance in developing diagnostic tools and enhancing our understanding of neurological receptors (Gao, Wang, & Zheng, 2016).
Structural Characterization
A study on the synthesis and structural characterization of monoamide isomers, including compounds related to "2-chloro-N-[(2-methoxypyridin-3-yl)methyl]pyridine-3-carboxamide", provided insights into the effects of different substituents on the pyridine ring. This research is vital for understanding the chemical and physical properties of such compounds, which can influence their potential applications in various fields (Kadir, Mansor, & Osman, 2017).
Microbiological Activity
The synthesis and evaluation of 2-mercapto-4-methoxypyridine-3-carbonitrile derivatives, related to the compound , for their microbiological activity, represent an exploration into the potential antimicrobial applications of these compounds. This line of research could lead to the development of new antimicrobial agents (Miszke et al., 2008).
Safety And Hazards
While specific safety and hazard information for “2-chloro-N-[(2-methoxypyridin-3-yl)methyl]pyridine-3-carboxamide” is not available, related compounds like 2-Chloro-3-methylpyridine-5-boronic acid pinacol ester can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-N-[(2-methoxypyridin-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c1-19-13-9(4-2-7-16-13)8-17-12(18)10-5-3-6-15-11(10)14/h2-7H,8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXZZEKPDDBBFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)CNC(=O)C2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(2-methoxypyridin-3-yl)methyl]pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2721566.png)
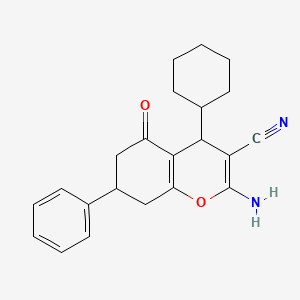
![(E)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-phenylprop-2-en-1-one](/img/structure/B2721569.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-[6-({2-[(3-methoxypropyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]propanamide](/img/structure/B2721570.png)
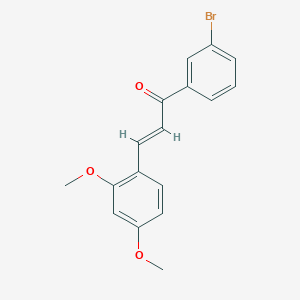
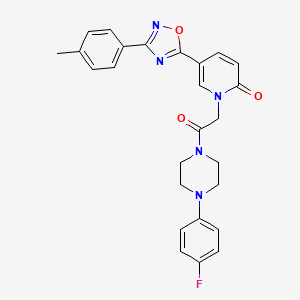
![N-[2-[(4-methylphenyl)acetyl]-3-(piperidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]propanamide](/img/structure/B2721575.png)
![3-Chloro-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyridine](/img/structure/B2721576.png)
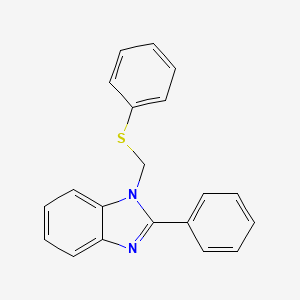
![2-Methyl-5-[(pyrrolidin-2-yl)methoxy]-1,3,4-thiadiazole](/img/structure/B2721581.png)
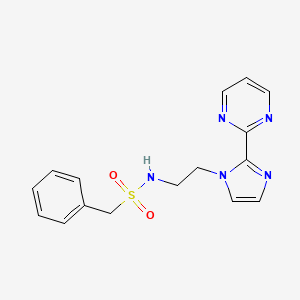
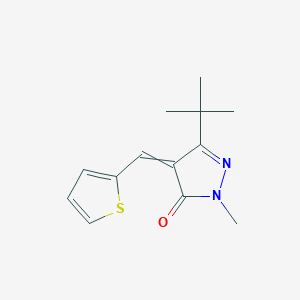
![(4-chlorophenyl)[3-(methylamino)-4-nitro-1H-pyrazol-1-yl]methanone](/img/structure/B2721585.png)
![4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B2721586.png)